5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
“5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride” is a compound with the CAS Number: 1803566-20-2 . It has a molecular weight of 257.72 . The IUPAC name for this compound is 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The steric factors and spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Antioxidant Activity
One notable application of derivatives related to 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is in the field of antioxidant research. For instance, a series of novel compounds containing various substituents, including chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups, were synthesized and demonstrated potent antioxidant activities. Some of these compounds exhibited antioxidant activity surpassing that of ascorbic acid, highlighting their potential as superior antioxidants I. Tumosienė, K. Kantminienė, I. Jonuškienė, Artūras Peleckis, S. Belyakov, V. Mickevičius (2019).
Synthesis and Antibacterial Activity
Another significant application involves the synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to evaluate their antibacterial activity. This research produced a variety of 1,4-disubstituted pyrrolidinone derivatives with different moieties, such as nitroso, azo, hydrazone, azole, and triazine. Among these, specific compounds exhibited high antibacterial activity, indicating their potential for development into antibacterial drugs Ž. Žirgulevičiūtė, R. Vaickelionienė, I. Jonuškienė, K. Anusevičius, V. Mickevičius (2015).
Biological and Pharmacological Agents
Further, the compound has served as a basis for synthesizing a novel series of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives. These compounds were explored for their in vitro anti-inflammatory, antimicrobial, and antifungal activities. Some derivatives displayed significant efficacy, suggesting their potential as biological and pharmacological agents Navaneethgowda P. Veeranna, Y. Bodke, Manjunatha Basavaraju, Pruthviraj Krishnamurthy (2022).
Antimicrobial Evaluation
Moreover, the research also extends into the synthesis of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, aiming to develop potential antibacterial drugs. Through comprehensive antibacterial screening against various bacteria, including gram-positive Staphylococcus aureus and gram-negative Pseudomonas aeruginosa, some compounds showcased moderate to good antimicrobial activity, reinforcing the chemical's relevance in antimicrobial research P. Devi, A. Bishnoi, K. Srivastava, Sunil Kumar, A. Srivastava, S. Fatma (2018).
Safety And Hazards
Future Directions
The pyrrolidine ring and its derivatives continue to be of great interest in drug discovery due to their potential in the treatment of human diseases . Future research will likely focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOODBANSMELEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CC2=CC=C(C=C2)O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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